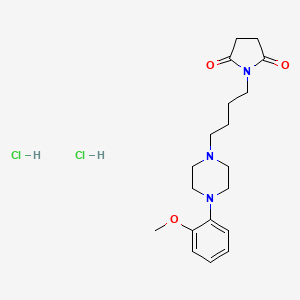

MM 77 dihydrochloride

Descripción

Propiedades

IUPAC Name |

1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3.2ClH/c1-25-17-7-3-2-6-16(17)21-14-12-20(13-15-21)10-4-5-11-22-18(23)8-9-19(22)24;;/h2-3,6-7H,4-5,8-15H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCVVOZXHNDRCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)CCC3=O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662760 | |

| Record name | 1-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}pyrrolidine-2,5-dione--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159311-94-1 | |

| Record name | 1-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}pyrrolidine-2,5-dione--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MM 77 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM 77 dihydrochloride, chemically identified as 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride, is a potent and selective antagonist of the postsynaptic 5-hydroxytryptamine-1A (5-HT1A) receptor. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative binding data, detailed experimental protocols, and visual representations of its role in cellular signaling. The information presented herein is intended to serve as a technical resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the serotonergic system.

Core Mechanism of Action

This compound exerts its pharmacological effects primarily through competitive antagonism of postsynaptic 5-HT1A receptors.[1] Unlike agonists that activate these receptors, MM 77 binds to the receptor without initiating a cellular response, thereby blocking the effects of the endogenous ligand, serotonin (5-HT). This antagonistic action at postsynaptic sites is crucial to its observed anxiolytic-like properties.[2]

Target Specificity and Selectivity

This compound demonstrates a high affinity for the 5-HT1A receptor. However, its selectivity profile indicates a notable affinity for other receptors, particularly α1-adrenoceptors. This is a critical consideration in experimental design and interpretation of results.

Quantitative Data

The binding affinity of this compound for various receptors has been quantitatively determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Selectivity vs. 5-HT1A | Reference |

| 5-HT1A | 6.4 | - | [1] |

| α1-Adrenergic | 11.9 | ~2-fold | [1][2] |

| Dopamine D2 | 490 | ~76-fold | [1] |

Signaling Pathways

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. As an antagonist, this compound blocks the downstream signaling cascades that are typically initiated by serotonin binding to the postsynaptic 5-HT1A receptor.

Inhibition of the Gi/o Signaling Cascade

Upon binding to the postsynaptic 5-HT1A receptor, MM 77 prevents the activation of the associated Gi/o protein. This has two primary consequences:

-

Adenylyl Cyclase Inhibition is Blocked: The activated α-subunit of the Gi protein normally inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By preventing Gi activation, MM 77 blocks this inhibitory effect, thereby maintaining basal levels of cAMP.

-

Gβγ-Mediated Ion Channel Modulation is Prevented: The Gβγ subunit complex, which dissociates from the Gα subunit upon receptor activation, typically modulates the activity of ion channels. Specifically, it activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, and inhibits voltage-gated Ca2+ channels. MM 77's antagonism prevents these ion channel modulations, thus inhibiting the hyperpolarizing effect of 5-HT at the postsynaptic membrane.

References

An In-depth Technical Guide to MM-77 Dihydrochloride: A Potent 5-HT1A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM-77 dihydrochloride, with the chemical name 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride, is a potent and selective postsynaptic antagonist of the serotonin 1A (5-HT1A) receptor.[1][2] Preclinical studies have demonstrated its potential anxiolytic-like properties, making it a valuable research tool for investigating the role of the 5-HT1A receptor in anxiety and other neuropsychiatric disorders. This technical guide provides a comprehensive overview of the pharmacological properties of MM-77 dihydrochloride, including its binding affinity, selectivity, and in vivo efficacy. Detailed experimental protocols and a schematic of the relevant signaling pathway are also presented to facilitate further research and drug development efforts.

Core Compound Properties

| Property | Value |

| Chemical Name | 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride |

| Synonyms | MM-77, MM77 |

| Molecular Formula | C₁₉H₂₇N₃O₃ · 2HCl |

| Molecular Weight | 418.36 g/mol |

| CAS Number | 159187-70-9 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| Storage | Store at room temperature |

Pharmacological Profile: Quantitative Data

MM-77 dihydrochloride has been characterized as a high-affinity antagonist for the 5-HT1A receptor. Its binding profile demonstrates selectivity over other neurotransmitter receptors, although it also shows notable affinity for the α1-adrenergic receptor.

Table 2.1: Receptor Binding Affinity of MM-77

| Receptor Target | Ligand | Species | Tissue/System | Kᵢ (nM) | Reference |

| 5-HT₁ₐ | [³H]8-OH-DPAT | Rat | Cortical Membranes | 6.4 | |

| α₁-Adrenergic | Not Specified | Rat | Not Specified | 11.9 |

Kᵢ (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2.2: In Vivo Anxiolytic-Like Activity of MM-77

| Experimental Model | Species | Administration Route | Dose Range | Observed Effect | Reference |

| Forced Swim Test | Mice | Not Specified | 0.03 mg/kg | In stressed mice, MM-77 blocked the anxiogenic-like effects induced by the 5-HT1A receptor agonist 8-OH-DPAT, suggesting a functional antagonism at the postsynaptic 5-HT1A receptor in a behavioral stress model. | |

| Elevated Plus Maze | Mice | Not Specified | Not Specified | While specific quantitative data is not readily available, the anxiolytic-like activity of MM-77 suggests it would increase the time spent and the number of entries into the open arms of the maze. |

Mechanism of Action and Signaling Pathway

MM-77 exerts its effects by competitively binding to and blocking postsynaptic 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G proteins (Gαi/o). Upon activation by the endogenous ligand serotonin, the 5-HT1A receptor initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This results in hyperpolarization of the neuronal membrane and a reduction in neuronal firing.

By antagonizing this receptor, MM-77 prevents serotonin from binding and initiating this inhibitory cascade. This disinhibition can lead to an increase in neuronal excitability in postsynaptic neurons, which is thought to underlie its anxiolytic-like effects in certain brain regions.

Caption: Postsynaptic 5-HT1A receptor signaling pathway and antagonism by MM-77.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of MM-77 dihydrochloride. Specific parameters may require optimization depending on the experimental setup.

Radioligand Binding Assay (for Kᵢ Determination)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the inhibition constant (Kᵢ) of MM-77 for the 5-HT1A receptor.

Materials:

-

Rat cortical membranes (or other tissue/cell preparation expressing 5-HT1A receptors)

-

[³H]8-OH-DPAT (radioligand)

-

MM-77 dihydrochloride (competitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step. The final pellet is resuspended in assay buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed volume of the membrane preparation.

-

A fixed concentration of [³H]8-OH-DPAT (typically at or near its K₋ value).

-

Increasing concentrations of MM-77 dihydrochloride.

-

For total binding wells, add assay buffer instead of the competitor.

-

For non-specific binding wells, add a high concentration of a known 5-HT1A ligand (e.g., unlabeled serotonin or 8-OH-DPAT) to saturate the receptors.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration (MM-77).

-

Determine the IC₅₀ (the concentration of MM-77 that inhibits 50% of specific binding) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

-

Caption: Experimental workflow for a radioligand binding assay.

Elevated Plus Maze (for Anxiolytic Activity)

The elevated plus maze is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the exploration of the open arms.

Apparatus:

-

A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.

-

Drug Administration: Administer MM-77 dihydrochloride or vehicle to the animals via the desired route (e.g., intraperitoneal) at a specific time before the test.

-

Testing:

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to freely explore the maze for a set period (e.g., 5 minutes).

-

Record the animal's behavior using a video camera mounted above the maze.

-

-

Data Analysis:

-

Score the following parameters:

-

Number of entries into the open and closed arms.

-

Time spent in the open and closed arms.

-

-

Calculate the percentage of open arm entries and the percentage of time spent in the open arms.

-

An increase in these parameters in the drug-treated group compared to the vehicle group is indicative of an anxiolytic-like effect.

-

Caption: Logical flow of the elevated plus maze test.

Conclusion

MM-77 dihydrochloride is a valuable pharmacological tool for studying the role of the postsynaptic 5-HT1A receptor in the central nervous system. Its potent and selective antagonist activity makes it particularly useful for elucidating the mechanisms underlying anxiety and for the preclinical evaluation of novel anxiolytic drug candidates. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working in this area. Further characterization of its selectivity profile and in vivo efficacy in various behavioral models will continue to enhance our understanding of its therapeutic potential.

References

An In-depth Technical Guide on the 5-HT1A Receptor Binding Affinity of MM-77 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical and pharmacological properties of MM-77 dihydrochloride, a potent and selective postsynaptic antagonist for the serotonin 1A (5-HT1A) receptor. This document details the binding affinity of MM-77 dihydrochloride, outlines a representative experimental protocol for its characterization, and illustrates the pertinent signaling pathways. The information presented is intended to support researchers, scientists, and drug development professionals in their exploration of novel therapeutic agents targeting the serotonergic system.

Introduction

The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the development of therapeutics for a range of neuropsychiatric disorders, including anxiety and depression.[1] These receptors are located both presynaptically, on the soma and dendrites of serotonin neurons in the raphe nuclei, where they act as autoreceptors to inhibit serotonin release, and postsynaptically in various brain regions such as the hippocampus, cortex, and amygdala.[1][2] MM-77 dihydrochloride is a notable antagonist that selectively targets postsynaptic 5-HT1A receptors, suggesting its potential for nuanced modulation of the serotonergic system.[3] Understanding its binding affinity and mechanism of action is crucial for elucidating its therapeutic promise.

Quantitative Binding Affinity of MM-77 Dihydrochloride

Table 1: Comparative Binding Affinities at the Human 5-HT1A Receptor

| Compound | Classification | Ki (nM) | Radioligand | Cell/Tissue Source |

| 8-OH-DPAT | Agonist | ~1 | [³H]8-OH-DPAT | HEK293 cells |

| WAY-100635 | Antagonist | ~0.5-1 | [³H]WAY-100635 | Human Cortex |

| Buspirone | Partial Agonist | ~10 | [³H]8-OH-DPAT | Rat Hippocampus |

| MM-77 | Antagonist | N/A | - | - |

| Serotonin (5-HT) | Endogenous Agonist | ~2-5 | [³H]5-HT | Bovine Hippocampus |

Note: The Ki values presented are approximate and can vary based on experimental conditions. The entry for MM-77 is marked as "N/A" (Not Available) due to the absence of specific published data.

Experimental Protocol: Radioligand Displacement Assay

To determine the binding affinity (Ki) of MM-77 dihydrochloride for the 5-HT1A receptor, a competitive radioligand binding assay is the gold-standard method.[4] This protocol outlines the key steps for such an experiment.

Materials and Reagents

-

Membrane Preparation: Membranes from cells expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells) or from brain tissue rich in these receptors (e.g., rat hippocampus).

-

Radioligand: A tritiated antagonist with high affinity for the 5-HT1A receptor, such as [³H]WAY-100635.

-

Test Compound: MM-77 dihydrochloride.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1A ligand (e.g., 10 µM serotonin or WAY-100635).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

-

Filtration apparatus.

-

Liquid scintillation counter.

Procedure

-

Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane suspension.[5]

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-labeled competitor.

-

Displacement: Membrane preparation, radioligand, and varying concentrations of MM-77 dihydrochloride.

-

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the MM-77 dihydrochloride concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

-

Figure 1. Workflow for Radioligand Displacement Assay.

Signaling Pathways of the 5-HT1A Receptor and the Role of MM-77

The 5-HT1A receptor primarily couples to inhibitory Gi/o proteins.[1] Upon activation by an agonist, such as serotonin, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the G-protein can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in neuronal excitability.

As a postsynaptic antagonist, MM-77 dihydrochloride binds to the 5-HT1A receptor but does not elicit this signaling cascade. Instead, it competitively blocks the binding of endogenous serotonin and other agonists, thereby preventing the downstream inhibitory effects.[6] This blockade results in a disinhibition of the neuron, effectively preventing the agonist-induced decrease in cAMP and the opening of GIRK channels.

Figure 2. Postsynaptic 5-HT1A Receptor Signaling.

Conclusion

MM-77 dihydrochloride is a valuable pharmacological tool for investigating the role of postsynaptic 5-HT1A receptors in various physiological and pathological processes. While specific binding affinity data remains to be published, the methodologies for its determination are well-established. Its antagonistic action at these receptors prevents the canonical Gi/o-mediated signaling cascade, offering a precise mechanism for modulating serotonergic neurotransmission. Further research into the quantitative pharmacology and in vivo efficacy of MM-77 will be instrumental in fully characterizing its therapeutic potential.

References

- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 2. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Effect of the postsynaptic 5-HT1A receptor antagonist MM-77 on stressed mice treated with 5-HT1A receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. What are 5-HT1A receptor antagonists and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Postsynaptic 5-HT1A Receptor Antagonist MM-77

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM-77, chemically identified as 1-(2-methoxyphenyl)-4-[(4-succinimido)butyl]-piperazine, is a potent and selective antagonist of the postsynaptic serotonin 1A (5-HT1A) receptor. This document provides a comprehensive technical overview of MM-77, including its pharmacological profile, mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of serotonergic systems and the development of novel therapeutics targeting the 5-HT1A receptor.

Introduction

The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key modulator of serotonergic neurotransmission in the central nervous system. It functions as both a presynaptic autoreceptor on serotonin neurons in the raphe nuclei and as a postsynaptic heteroreceptor in various brain regions, including the hippocampus, cortex, and amygdala. Postsynaptic 5-HT1A receptors are implicated in a wide range of physiological and pathological processes, including mood, anxiety, and cognition.[1][2] Consequently, ligands that selectively target these receptors are of significant interest for the development of novel treatments for neuropsychiatric disorders.

MM-77 has been identified as a potent antagonist with a preference for postsynaptic 5-HT1A receptors.[3] Its pharmacological profile suggests potential utility as a research tool to investigate the role of postsynaptic 5-HT1A receptors in various physiological and behavioral paradigms. Furthermore, it has demonstrated anxiolytic-like activity in preclinical models. This guide aims to consolidate the available technical information on MM-77 to facilitate its use in research and drug development.

Pharmacological Profile

Mechanism of Action

MM-77 exerts its primary pharmacological effect by competitively binding to and blocking the activation of postsynaptic 5-HT1A receptors. By antagonizing these receptors, MM-77 prevents the downstream signaling cascades typically initiated by the endogenous ligand, serotonin. This includes the inhibition of adenylyl cyclase and the modulation of ion channel activity.

Quantitative Data

The following tables summarize the available quantitative data for MM-77 and relevant comparator compounds.

Table 1: Receptor Binding Affinity of MM-77

| Receptor | Ligand | Parameter | Value | Species | Reference |

| α1-adrenoceptor | MM-77 | pA2 | 6.81 ± 0.084 | Mouse | Arkle et al., 2004 |

Table 2: In Vitro Functional Activity of MM-77

| Assay | Parameter | Value | Species | Reference |

| Electrical Field Stimulation Inhibition | pIC50 | 7.05 ± 0.01 | Mouse | Arkle et al., 2004 |

Table 3: Comparator Compound Binding Affinities

| Compound | Receptor | Parameter | Value (nM) | Reference |

| WAY-100635 | 5-HT1A | Ki | 0.39 | MedchemExpress |

| 8-OH-DPAT | 5-HT1A | Ki (high affinity) | ~1 | Sijbesma et al., 1991 |

Signaling Pathways

Activation of the 5-HT1A receptor initiates a cascade of intracellular signaling events. As an antagonist, MM-77 blocks these pathways. The primary signaling mechanism involves the coupling of the receptor to inhibitory G-proteins (Gi/o).

Canonical G-protein Signaling Pathway

Upon agonist binding, the 5-HT1A receptor activates Gi/o proteins, leading to the inhibition of adenylyl cyclase (AC). This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of protein kinase A (PKA). MM-77, by blocking the receptor, prevents this cascade from occurring.

Caption: Canonical 5-HT1A receptor G-protein signaling pathway.

Ion Channel Modulation

The βγ subunits of the activated Gi/o protein can also directly modulate the activity of ion channels. This includes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron, and the closing of voltage-gated calcium channels. MM-77 prevents these ion channel modulations by blocking the initial receptor activation.

Caption: 5-HT1A receptor-mediated ion channel modulation.

Experimental Protocols

Synthesis of MM-77

A general synthetic route for N-substituted piperazine derivatives involves the reaction of 1-(2-methoxyphenyl)piperazine with a suitable alkylating agent. For MM-77, this would involve a succinimide derivative with a butyl linker.

Protocol:

-

Preparation of the alkylating agent: 1-(4-bromobutyl)pyrrolidine-2,5-dione can be synthesized by reacting 1,4-dibromobutane with succinimide in the presence of a base such as potassium carbonate.

-

Alkylation of piperazine: 1-(2-methoxyphenyl)piperazine is reacted with 1-(4-bromobutyl)pyrrolidine-2,5-dione in an appropriate solvent (e.g., acetonitrile or DMF) with a base (e.g., potassium carbonate) to scavenge the HBr formed. The reaction is typically heated to drive it to completion.

-

Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization or conversion to a salt (e.g., dihydrochloride) for improved stability and solubility.

Note: This is a generalized protocol. For a detailed, specific synthesis, it is recommended to consult the primary literature from the Mokrosz group.

In Vitro Radioligand Binding Assay

This protocol is a general method for determining the binding affinity of MM-77 for the 5-HT1A receptor using a competitive binding assay with a radiolabeled ligand (e.g., [³H]8-OH-DPAT).

Materials:

-

Membrane preparation from cells expressing 5-HT1A receptors (e.g., HEK293 cells or rat hippocampal tissue).

-

Radioligand: [³H]8-OH-DPAT.

-

Unlabeled MM-77.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.1% ascorbic acid).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of MM-77 in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer.

-

Membrane preparation (typically 20-50 µg of protein).

-

Serial dilutions of MM-77 or vehicle (for total binding) or a saturating concentration of a known 5-HT1A ligand (e.g., serotonin) for non-specific binding.

-

[³H]8-OH-DPAT at a concentration near its Kd.

-

-

Incubate the plate at room temperature (or 37°C) for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 value of MM-77.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for in vitro radioligand binding assay.

In Vivo Forced Swim Test

This protocol describes the forced swim test in mice, a common behavioral assay to assess antidepressant and anxiolytic-like activity, where MM-77 has been evaluated.[3]

Materials:

-

Male mice (e.g., C57BL/6).

-

Cylindrical glass beakers (e.g., 25 cm high, 10 cm in diameter).

-

Water at 23-25°C.

-

MM-77 solution for injection (e.g., intraperitoneal).

-

Vehicle control.

-

Video recording equipment (optional but recommended for scoring).

Procedure:

-

Habituation: Allow mice to acclimatize to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer MM-77 or vehicle to the mice at a specified time before the test (e.g., 30 minutes).

-

Forced Swim Session:

-

Fill the beakers with water to a depth of approximately 15 cm, such that the mice cannot touch the bottom with their tails or paws.

-

Gently place each mouse into a beaker.

-

Record the behavior for a total of 6 minutes.

-

-

Behavioral Scoring:

-

The last 4 minutes of the 6-minute session are typically scored.

-

Score the duration of immobility, which is defined as the absence of any movement except for those necessary to keep the head above water.

-

Active behaviors include swimming and climbing.

-

-

Data Analysis:

-

Compare the duration of immobility between the MM-77 treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).

-

A significant decrease in immobility time in the MM-77 group is indicative of an antidepressant-like effect.

-

Caption: Workflow for the in vivo forced swim test.

Conclusion

MM-77 is a valuable pharmacological tool for the investigation of postsynaptic 5-HT1A receptor function. Its antagonist properties at this receptor, coupled with its demonstrated in vivo activity, make it a useful compound for researchers in neuroscience and drug discovery. The information and protocols provided in this guide are intended to support the further characterization and application of MM-77 in advancing our understanding of the serotonergic system and its role in health and disease. Further research is warranted to fully elucidate its complete pharmacological profile, including a definitive determination of its binding affinity at the 5-HT1A receptor.

References

- 1. Measurement of 5-HT1A receptor binding in depressed adults before and after antidepressant drug treatment using PET and [11C]WAY-100635 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and 5-HT(1A), 5-HT(2A) receptor activity of new beta-tetralonohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of the postsynaptic 5-HT1A receptor antagonist MM-77 on stressed mice treated with 5-HT1A receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anxiolytic Effects of MM-77 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the research into the anxiolytic properties of MM-77 dihydrochloride, a potent and selective 5-HT1A receptor antagonist. This document consolidates available data on its mechanism of action, receptor binding profile, and preclinical evidence of its anxiolytic-like effects. Detailed experimental methodologies for key assays are provided, alongside structured data tables and visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety. While various therapeutic options are available, there is a continuous search for novel anxiolytics with improved efficacy and side-effect profiles. The serotonergic system, particularly the 5-HT1A receptor, is a well-established target for anxiolytic drug development. MM-77 dihydrochloride has emerged as a promising compound due to its high affinity and selectivity for the 5-HT1A receptor, where it acts as a postsynaptic antagonist.[1][2] Preclinical studies have indicated its potential as an anxiolytic agent.[1] This guide aims to provide a detailed technical summary of the existing research on MM-77 dihydrochloride.

Mechanism of Action: 5-HT1A Receptor Antagonism

MM-77 dihydrochloride exerts its anxiolytic effects primarily through its potent and selective antagonism of the postsynaptic 5-HT1A receptor.[1][2] In the central nervous system, 5-HT1A receptors are G-protein coupled receptors that, upon activation by serotonin, lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This results in hyperpolarization of the neuron and a reduction in neuronal firing.

By acting as an antagonist, MM-77 dihydrochloride blocks the binding of endogenous serotonin to postsynaptic 5-HT1A receptors. This disinhibition of neuronal activity in key brain regions implicated in anxiety, such as the hippocampus and amygdala, is hypothesized to be the underlying mechanism for its anxiolytic-like effects.

Quantitative Data

Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities of MM-77. The data is derived from a study by Bojarski et al. (2004), which synthesized and evaluated a series of new imide 5-HT1A receptor ligands.

| Receptor | Ki (nM) | Reference Compound | Ki (nM) of Ref. |

| 5-HT1A | 1.2 | NAN-190 | 2.5 |

| 5-HT2A | >1000 | Ketanserin | 1.8 |

| α1 | >1000 | Prazosin | 0.5 |

| D2 | >1000 | Spiperone | 1.2 |

| Table 1: Receptor Binding Profile of MM-77. |

Note: Data extracted from Bojarski et al., 2004. Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

Anxiolytic Activity (Illustrative)

While the anxiolytic-like activity of MM-77 has been reported, the specific quantitative data from the primary study by Briones-Aranda et al. (2005) is not publicly available. The following table is an illustrative template of how data from an elevated plus maze (EPM) experiment would be presented.

| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) (Mean ± SEM) | % Time in Open Arms (Mean ± SEM) | Number of Open Arm Entries (Mean ± SEM) |

| Vehicle | - | Data Not Available | Data Not Available | Data Not Available |

| MM-77 | 0.5 | Data Not Available | Data Not Available | Data Not Available |

| MM-77 | 1.0 | Data Not Available | Data Not Available | Data Not Available |

| MM-77 | 2.0 | Data Not Available | Data Not Available | Data Not Available |

| Diazepam (Positive Control) | 2.0 | Data Not Available | Data Not Available | Data Not Available |

| Table 2: Illustrative Data from an Elevated Plus Maze Study. |

Experimental Protocols

Radioligand Receptor Binding Assays

Objective: To determine the in vitro binding affinity of MM-77 dihydrochloride for various neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from rat brain tissue (e.g., hippocampus for 5-HT1A, cerebral cortex for 5-HT2A) or from cells expressing the recombinant human receptor.

-

Incubation: A specific concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (MM-77).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Elevated Plus Maze (EPM) Test

Objective: To assess the anxiolytic-like effects of MM-77 dihydrochloride in rodents.

Methodology:

-

Apparatus: The EPM consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.

-

Animals: Male mice or rats are typically used. Animals are habituated to the testing room for at least one hour before the experiment.

-

Drug Administration: MM-77 dihydrochloride, a vehicle control, and a positive control (e.g., diazepam) are administered intraperitoneally at specified times before the test.

-

Procedure: Each animal is placed in the center of the maze, facing an open arm. The animal is allowed to explore the maze for a set period (typically 5 minutes).

-

Data Collection: The session is recorded by an overhead video camera and analyzed using a video-tracking system.

-

Parameters Measured:

-

Time spent in the open arms.

-

Percentage of time spent in the open arms.

-

Number of entries into the open arms.

-

Total number of arm entries (a measure of locomotor activity).

-

-

Data Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Discussion and Future Directions

The available data strongly suggest that MM-77 dihydrochloride is a potent and selective 5-HT1A receptor antagonist with promising anxiolytic-like properties. Its high affinity for the 5-HT1A receptor, coupled with low affinity for other screened receptors, indicates a favorable selectivity profile, which may translate to a reduced side-effect burden compared to less selective compounds.

Further research is warranted to fully elucidate the therapeutic potential of MM-77 dihydrochloride. Key future directions include:

-

Dose-response studies: Comprehensive dose-response analyses in various animal models of anxiety are needed to establish the optimal therapeutic window.

-

Pharmacokinetic studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of MM-77 is crucial for determining its druggability.

-

Chronic dosing studies: Evaluation of the effects of long-term administration on anxiolytic efficacy and potential for tolerance or withdrawal symptoms.

-

Comparison with standard anxiolytics: Head-to-head studies comparing the efficacy and side-effect profile of MM-77 with current first-line anxiolytic medications.

-

Exploration of other potential therapeutic indications: Given the role of the 5-HT1A receptor in other neuropsychiatric disorders, the potential of MM-77 in conditions such as depression could be investigated.

Conclusion

MM-77 dihydrochloride represents a compelling lead compound in the development of novel anxiolytic agents. Its mechanism of action as a potent and selective postsynaptic 5-HT1A receptor antagonist is well-supported by in vitro data. While preclinical evidence points towards its anxiolytic potential, further rigorous investigation is required to fully characterize its pharmacological profile and validate its therapeutic utility for the treatment of anxiety disorders. This technical guide serves as a foundational resource for researchers and drug development professionals interested in advancing the study of this promising molecule.

References

The Discovery and Synthesis of MM 77 Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM 77 dihydrochloride, chemically known as 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride, is a potent and selective postsynaptic antagonist of the 5-HT1A serotonin receptor. Its discovery marked a significant step in the development of targeted therapies for neurological and psychiatric disorders where the serotonergic system is implicated. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound, with a focus on its mechanism of action and the experimental methodologies used in its characterization.

Discovery and Pharmacological Profile

MM 77 was first reported by Mokrosz and colleagues in 1994 as a novel compound with high affinity and selectivity for the 5-HT1A receptor. The primary research identified MM 77 as a potent postsynaptic antagonist, a characteristic that distinguishes it from many other 5-HT1A ligands which often exhibit partial agonist or mixed agonist-antagonist properties. This specific mode of action makes MM 77 a valuable tool for dissecting the physiological and pathological roles of postsynaptic 5-HT1A receptors.

Mechanism of Action

MM 77 exerts its pharmacological effects by competitively binding to postsynaptic 5-HT1A receptors, thereby blocking the downstream signaling cascades initiated by the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Postsynaptic 5-HT1A receptors are G-protein coupled receptors (GPCRs) linked to inhibitory Gαi/o proteins. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Furthermore, the βγ-subunits of the activated G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated Ca2+ channels. This results in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. By antagonizing these receptors, MM 77 prevents these inhibitory effects, thereby modulating serotonergic neurotransmission.

Quantitative Data

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A detailed experimental protocol from the primary literature is not currently accessible. However, based on the chemical structure, a plausible synthetic route would involve the synthesis of the key intermediate, 1-(2-methoxyphenyl)piperazine, followed by its alkylation with a suitable succinimide-containing butyl halide, and subsequent conversion to the dihydrochloride salt.

Experimental Protocol: Synthesis of 1-(2-Methoxyphenyl)piperazine (General Method)

A common method for the synthesis of 1-arylpiperazines involves the nucleophilic substitution of an activated aryl halide with piperazine.

Materials:

-

1-Fluoro-2-methoxybenzene

-

Piperazine (anhydrous)

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 1-fluoro-2-methoxybenzene in DMF, add an excess of anhydrous piperazine and potassium carbonate.

-

Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 1-(2-methoxyphenyl)piperazine by column chromatography or distillation.

Subsequent Synthesis Steps

The subsequent steps to synthesize MM 77 would involve the N-alkylation of 1-(2-methoxyphenyl)piperazine with a 4-halobutylsuccinimide (e.g., N-(4-bromobutyl)succinimide) in the presence of a base. The final step would be the conversion of the free base to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent. A detailed, validated experimental protocol is pending access to the primary research article.

Visualizations

Postsynaptic 5-HT1A Receptor Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to MM 77 Dihydrochloride

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, a significant compound in neuropharmacological research.

Core Chemical and Physical Properties

This compound, with the chemical name 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride, is a small molecule compound extensively used in studies related to the serotonergic system. Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride | |

| Molecular Formula | C₁₉H₂₇N₃O₃·2HCl | |

| Molecular Weight | 418.36 g/mol | [1] |

| CAS Number | 159187-70-9 | |

| Appearance | White to off-white solid powder | N/A |

| Purity | >98% | [2] |

| Solubility | Soluble in DMSO up to 75 mM or 31.38 mg/mL |

Table 2: Storage and Stability

| Form | Storage Temperature | Duration | Source(s) |

| Powder | -20°C | 3 years | [2] |

| 4°C | 2 years | ||

| In Solvent | -80°C | 6 months | |

| -20°C | 1 month |

Biological Activity and Mechanism of Action

This compound is recognized as a highly potent and selective 5-HT₁ₐ receptor ligand. Its primary mechanism of action is as a full antagonist at postsynaptic 5-HT₁ₐ receptors.[3]

The 5-HT₁ₐ receptor is a G protein-coupled receptor (GPCR) linked to the Gᵢ protein.[4] When activated by its endogenous ligand, serotonin (5-HT), it initiates a signaling cascade that hyperpolarizes the neuron, reducing its firing rate.[4] This is typically achieved through the inhibition of adenylyl cyclase and the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels.

This compound exerts its effect by competitively binding to these postsynaptic 5-HT₁ₐ receptors, thereby blocking serotonin from binding and preventing the initiation of this inhibitory signal. This antagonistic action has been linked to anxiolytic-like activity in preclinical models.[3]

Signaling Pathway Diagram

The following diagram illustrates the antagonistic action of this compound at the postsynaptic 5-HT₁ₐ receptor.

Caption: Mechanism of MM 77 as a postsynaptic 5-HT1A receptor antagonist.

Experimental Protocols

The anxiolytic-like effects and the 5-HT₁ₐ receptor antagonism of MM 77 have been evaluated in rodent models. A key study investigated its effects on stressed mice using the forced swim test.[5] While the full, detailed protocol from the original publication is not provided here, a representative methodology for such an experiment is outlined below.

Protocol: Evaluating Anxiolytic-like Effects in Mice

Objective: To determine if this compound can reverse the behavioral effects induced by stress and/or by 5-HT₁ₐ receptor agonists in a mouse model of anxiety.

1. Animals:

-

Male Swiss albino mice (20-25g) are commonly used.[6]

-

Animals are housed in groups under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).[7]

-

Mice are acclimatized to the facility for at least one week before experimentation.

2. Experimental Groups:

-

Group 1 (Vehicle Control): Receives saline or another appropriate vehicle.

-

Group 2 (Stress + Vehicle): Subjected to the stress protocol and receives vehicle.

-

Group 3 (Stress + 5-HT₁ₐ Agonist): Subjected to stress and receives a 5-HT₁ₐ agonist (e.g., 8-OH-DPAT).

-

Group 4 (Stress + MM 77 + 5-HT₁ₐ Agonist): Subjected to stress and pre-treated with this compound before administration of the 5-HT₁ₐ agonist.

-

Group 5 (Stress + MM 77): Subjected to stress and receives only this compound.

3. Stress Induction (Forced Swim Test):

-

Mice are individually placed in a transparent cylinder (e.g., 25 cm high, 10 cm in diameter) containing water (23-25°C) at a depth where they cannot touch the bottom.

-

The stress session typically lasts for a predetermined period (e.g., 15 minutes).

-

After the session, mice are removed, dried, and returned to their home cages.

4. Drug Administration:

-

This compound and 5-HT₁ₐ agonists are dissolved in an appropriate vehicle (e.g., saline, DMSO).

-

Drugs are administered via a specific route (e.g., intraperitoneally, i.p.) at defined times before the behavioral test. For example, MM 77 might be given 30 minutes before the agonist, which is given 15 minutes before the test.

5. Behavioral Assessment (Elevated Plus Maze - EPM):

-

The EPM is a plus-shaped apparatus with two open arms and two closed arms, elevated from the floor.

-

30-60 minutes after the final drug injection, each mouse is placed in the center of the maze, facing an open arm.

-

The behavior is recorded for 5 minutes. Key parameters measured include:

-

Number of entries into the open and closed arms.

-

Time spent in the open and closed arms.

-

-

An increase in the percentage of time spent and entries into the open arms is indicative of an anxiolytic-like effect.

6. Data Analysis:

-

Data are expressed as mean ± SEM.

-

Statistical significance between groups is determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Tukey's test). A p-value of <0.05 is typically considered significant.

Experimental Workflow Diagram

Caption: Workflow for assessing the anxiolytic-like effects of MM 77.

References

- 1. usbio.net [usbio.net]

- 2. mybiosource.com [mybiosource.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5-HT1A receptor - Wikipedia [en.wikipedia.org]

- 5. Effect of the postsynaptic 5-HT1A receptor antagonist MM-77 on stressed mice treated with 5-HT1A receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anxiolytic activity of Nymphaea alba Linn. in mice as experimental models of anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anxiolytic action of a methanolic extract of Biophytum sensitivum (L) DC leaves - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of MM-77 Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-77 dihydrochloride, chemically identified as 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride, is a potent and selective antagonist of the 5-HT1A serotonin receptor, with a pronounced activity at postsynaptic receptors. Preclinical investigations have highlighted its potential anxiolytic-like properties, making it a compound of interest for further research in neuropsychopharmacology. This technical guide consolidates the available preclinical data on MM-77 dihydrochloride, presenting key findings in a structured format to facilitate further investigation and drug development efforts.

Core Pharmacological Data

The primary mechanism of action of MM-77 dihydrochloride is its antagonist activity at the 5-HT1A receptor. While comprehensive quantitative data from the foundational studies remains largely inaccessible in publicly available literature, subsequent research has indirectly characterized its pharmacological effects.

Table 1: Receptor Binding and Functional Activity (Inferred)

| Parameter | Value | Species/Assay | Reference |

| Receptor Target | 5-HT1A | - | |

| Activity | Postsynaptic Antagonist | - | |

| In Vivo Efficacy | Anxiolytic-like effects | Mouse | [1] |

Note: Specific quantitative binding affinity data (e.g., Ki, IC50) from the primary literature by Mokrosz et al. (1994) could not be retrieved from the available sources.

In Vivo Preclinical Studies

The anxiolytic-like potential of MM-77 dihydrochloride has been evaluated in established rodent models of anxiety and depression-related behaviors.

Forced Swim Test in Mice

A study by Briones-Aranda et al. (2005) investigated the effect of MM-77 on stressed mice in the forced swimming test, a model used to assess antidepressant and anxiolytic activity.[1] In this study, stress induced by forced swimming produced an anxiolytic-like effect that was paradoxically reversed by 5-HT1A receptor agonists such as 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT).[1] MM-77 was able to block the pro-anxiety effect induced by 8-OH-DPAT in these stressed animals, suggesting that its antagonist action at postsynaptic 5-HT1A receptors can modulate behavioral responses to stress.[1]

Table 2: Summary of In Vivo Forced Swim Test Data

| Animal Model | Treatment Groups | Key Finding | Reference |

| Stressed Mice | 8-OH-DPAT + MM-77 | MM-77 blocked the anxiogenic-like effect of 8-OH-DPAT. | [1] |

Mouse Defense Test Battery

Research by Griebel et al. (1999) utilized the mouse defense test battery (MDTB) to characterize the behavioral profile of several 5-HT1A receptor antagonists, including MM-77.[2] The MDTB assesses a range of defensive behaviors in mice when confronted with a natural threat (a rat).[3] In this model, MM-77 produced significant effects on defensive behaviors; however, these effects were observed at doses that also markedly reduced spontaneous locomotor activity, suggesting a potential for behaviorally non-specific actions at the tested doses.[4]

Table 3: Summary of In Vivo Mouse Defense Test Battery Data

| Animal Model | Dose Range of MM-77 | Key Finding | Reference |

| Swiss Mice | 0.03–1.0 mg/kg | Reduced defensive behaviors, but also decreased locomotor activity. | [2][4] |

Experimental Protocols

5-HT1A Receptor Radioligand Binding Assay (General Protocol)

While a specific protocol for MM-77 is not available, a general procedure for determining the binding affinity of a compound to the 5-HT1A receptor using a radioligand such as [3H]8-OH-DPAT is outlined below. This type of assay would be foundational in determining the Ki or IC50 value for MM-77.

Objective: To determine the binding affinity of a test compound (e.g., MM-77) for the 5-HT1A receptor.

Materials:

-

Rat brain tissue (hippocampus or cortex, rich in 5-HT1A receptors) or cells expressing recombinant 5-HT1A receptors.

-

Radioligand: [3H]8-OH-DPAT.

-

Non-specific binding control: Serotonin (5-HT) or a known selective 5-HT1A antagonist (e.g., WAY-100635).

-

Incubation buffer (e.g., 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4).

-

Test compound (MM-77 dihydrochloride) at various concentrations.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Binding Reaction: In test tubes, combine the membrane preparation, [3H]8-OH-DPAT at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of a non-labeled competitor.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a typical 5-HT1A receptor radioligand binding assay.

Mouse Forced Swim Test (General Protocol)

This protocol describes the general procedure for the forced swim test in mice, as would have been employed in the study by Briones-Aranda et al. (2005).[1]

Objective: To assess the antidepressant or anxiolytic-like activity of a test compound.

Materials:

-

Male mice (e.g., Swiss-Webster).

-

Cylindrical, transparent container (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Test compound (MM-77 dihydrochloride) and vehicle.

-

Video recording equipment.

Procedure:

-

Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30 minutes).

-

Forced Swim Session: Individually place each mouse into the cylinder of water for a 6-minute session.

-

Behavioral Scoring: Record the entire session. During the final 4 minutes of the test, score the duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water).

-

Data Analysis: Compare the immobility time between the different treatment groups. A significant decrease in immobility time is indicative of an antidepressant or anxiolytic-like effect.

Experimental Workflow for Mouse Forced Swim Test

Caption: Workflow for the mouse forced swim test.

Signaling Pathways

MM-77 dihydrochloride, as a 5-HT1A receptor antagonist, is expected to block the downstream signaling cascades typically initiated by the activation of this G-protein coupled receptor (GPCR). 5-HT1A receptors are coupled to inhibitory G-proteins (Gi/o).

Upon agonist binding, the 5-HT1A receptor activates the Gi/o protein, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Activated Gi/o also promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and a decrease in neuronal firing. By acting as an antagonist, MM-77 would prevent these events from occurring in the presence of serotonin or other 5-HT1A agonists.

5-HT1A Receptor Signaling Pathway (Antagonism by MM-77)

Caption: Proposed mechanism of MM-77 action on the 5-HT1A receptor signaling pathway.

Conclusion

MM-77 dihydrochloride is a valuable research tool for investigating the role of postsynaptic 5-HT1A receptors in the central nervous system. The available preclinical data from in vivo studies in mice suggest its potential as an anxiolytic agent, although further studies are required to fully characterize its behavioral profile and dissociate its therapeutic effects from potential motor side effects. A significant gap in the publicly accessible literature is the lack of detailed quantitative data on its binding affinity, functional potency, and pharmacokinetic properties. Future research efforts should aim to address these gaps to provide a more complete understanding of the preclinical profile of MM-77 dihydrochloride and its potential for further development.

References

- 1. Effect of the postsynaptic 5-HT1A receptor antagonist MM-77 on stressed mice treated with 5-HT1A receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Behavioural profiles in the mouse defence test battery suggest anxiolytic potential of 5-HT(1A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Mouse Defense Test Battery: pharmacological and behavioral assays for anxiety and panic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]

An In-depth Technical Guide to MM 77 Dihydrochloride: A Potent and Selective 5-HT1A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM 77 dihydrochloride (CAS Number: 159187-70-9) is a potent and selective postsynaptic antagonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor. Its chemical name is 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride. This compound has demonstrated anxiolytic-like properties in preclinical studies, making it a valuable tool for research into the role of the 5-HT1A receptor in anxiety and other neuropsychiatric disorders. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to this compound, intended to support its use in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white powder. Its chemical and physical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 159187-70-9 |

| Molecular Formula | C₁₉H₂₇N₃O₃ · 2HCl |

| Molecular Weight | 418.36 g/mol |

| Chemical Name | 1-(2-Methoxyphenyl)-4-(4-succinimidobutyl)piperazine dihydrochloride |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO (up to 75 mM) |

| Storage | Store at room temperature |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the 5-HT1A receptor, a G-protein coupled receptor (GPCR). These receptors are primarily coupled to inhibitory Gi/o proteins.

Upon binding of the endogenous ligand serotonin (5-HT), the 5-HT1A receptor activates the Gi/o protein, which in turn inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). As an antagonist, this compound binds to the 5-HT1A receptor but does not activate it. Instead, it blocks serotonin from binding, thereby preventing the downstream signaling cascade that leads to the inhibition of adenylyl cyclase and the subsequent reduction in cAMP levels. This blockade of the inhibitory signal can lead to a functional disinhibition of the neuron.

Experimental Data

Receptor Binding Affinity

In Vivo Efficacy: Anxiolytic-Like Activity

Preclinical studies in mice have demonstrated the anxiolytic-like effects of this compound. The elevated plus-maze (EPM) is a standard behavioral assay used to assess anxiety in rodents. In this test, an increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

One study investigated the effect of MM 77 on stressed mice. In this context, MM 77 was able to block the effects of the 5-HT1A receptor agonist 8-OH-DPAT. However, specific dose-response data for MM 77 alone in the EPM test are not detailed in the available literature.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for determining the binding affinity of a compound like this compound for the 5-HT1A receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT1A receptor using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the human 5-HT1A receptor.

-

Radioligand (e.g., [³H]-8-OH-DPAT).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

96-well filter plates.

-

Vacuum filtration manifold.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and either binding buffer (for total binding), a saturating concentration of a known 5-HT1A ligand (for non-specific binding), or the various concentrations of this compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the incubation by rapid filtration through the filter plates using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity bound to the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Elevated Plus-Maze Test for Anxiolytic Activity (General Protocol)

This protocol outlines the general procedure for assessing the anxiolytic-like effects of this compound in rodents.

Objective: To evaluate the dose-dependent anxiolytic-like effects of this compound in mice using the elevated plus-maze test.

Materials:

-

Elevated plus-maze apparatus (two open arms and two closed arms).

-

Male mice (e.g., C57BL/6).

-

This compound.

-

Vehicle (e.g., saline).

-

Video tracking software.

Procedure:

-

Habituate the mice to the testing room for at least 60 minutes before the experiment.

-

Administer this compound (at various doses, e.g., 0.1, 1, 10 mg/kg) or vehicle intraperitoneally (i.p.) to different groups of mice.

-

After a specific pretreatment time (e.g., 30 minutes), place a mouse individually in the center of the elevated plus-maze, facing an open arm.

-

Allow the mouse to explore the maze for a fixed period (e.g., 5 minutes).

-

Record the behavior of the mouse using a video camera connected to a tracking system.

-

After each trial, clean the maze thoroughly to remove any olfactory cues.

-

Analyze the video recordings to determine the time spent in the open arms, the number of entries into the open arms, the time spent in the closed arms, and the number of entries into the closed arms.

-

Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

-

Statistically analyze the data to compare the effects of different doses of this compound with the vehicle control group. An increase in the parameters for the open arms suggests an anxiolytic-like effect.

Synthesis

The synthesis of this compound involves the key intermediate 1-(2-Methoxyphenyl)piperazine. This intermediate can be synthesized through several routes, a common one being the reaction of o-anisidine with bis(2-chloroethyl)amine hydrochloride.

The subsequent step to obtain MM 77 involves the alkylation of 1-(2-Methoxyphenyl)piperazine with a suitable 4-bromobutyl-succinimide derivative, followed by conversion to the dihydrochloride salt. A detailed, step-by-step synthetic protocol with yields and purification methods from primary literature is required for precise replication.

Conclusion

This compound is a valuable pharmacological tool for investigating the 5-HT1A receptor system. Its potent and selective antagonist properties make it particularly useful for elucidating the role of postsynaptic 5-HT1A receptors in various physiological and pathological processes, especially in the context of anxiety and mood disorders. Further research to fully characterize its binding affinity, in vivo dose-response relationships, and pharmacokinetic profile will enhance its utility in the field of neuroscience and drug discovery.

An In-Depth Technical Guide on the Pharmacology and Toxicology of MM 77 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM 77 dihydrochloride is a potent and selective postsynaptic antagonist of the serotonin 1A (5-HT1A) receptor. Emerging research has highlighted its potential anxiolytic-like properties, making it a compound of interest for neuropharmacological studies. This technical guide provides a comprehensive overview of the current understanding of the pharmacology and toxicology of this compound, with a focus on its mechanism of action, available quantitative data, and key experimental findings. While significant research has been conducted, publicly available data on its complete pharmacokinetic and toxicological profile remains limited. This document aims to consolidate the existing information to support further investigation and drug development efforts.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide range of physiological and psychological processes, including mood, anxiety, cognition, and sleep. The diverse effects of serotonin are mediated by a large family of 5-HT receptors. Among these, the 5-HT1A receptor subtype, a G-protein coupled receptor, is a key target for the development of therapeutic agents for anxiety and depressive disorders. This compound has been identified as a highly potent and fairly selective antagonist of the postsynaptic 5-HT1A receptor, distinguishing it from agonists that are more commonly explored for anxiolytic effects.[1][2] Its antagonist activity at this receptor suggests a unique mechanism for modulating serotonergic neurotransmission and presents a promising avenue for research into novel treatments for anxiety-related conditions.

Pharmacology

Mechanism of Action

This compound functions as a direct antagonist at postsynaptic 5-HT1A receptors.[1] In the central nervous system, postsynaptic 5-HT1A receptors are predominantly located in limbic and cortical regions, where their activation by serotonin typically leads to hyperpolarization and inhibition of neuronal firing. By blocking these receptors, this compound prevents the inhibitory effects of serotonin, leading to an alteration of downstream signaling cascades. This antagonistic action is believed to be the primary mechanism underlying its observed pharmacological effects, including its anxiolytic-like activity.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the competitive inhibition of serotonin binding to postsynaptic 5-HT1A receptors. This leads to a modulation of serotonergic neurotransmission in brain regions implicated in anxiety and mood regulation.

Pharmacokinetics

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) parameters for this compound, are not extensively available in the public domain. Further studies are required to characterize its metabolic fate and clearance pathways.

Receptor Binding Affinity

Table 1: Summary of Pharmacological Data for this compound

| Parameter | Value | Reference |

| Target | 5-HT1A Receptor | [1] |

| Action | Postsynaptic Antagonist | [1] |

| Observed Effect | Anxiolytic-like activity | [1] |

Toxicology

Comprehensive toxicological data for this compound is currently limited in publicly accessible resources. Standard toxicological assessments are crucial for the continued development of this compound.

Acute Toxicity

No definitive LD50 values for this compound have been reported in the available literature.

Genotoxicity

There is no available information on the mutagenic or clastogenic potential of this compound from standard genotoxicity assays such as the Ames test or micronucleus test.

Carcinogenicity

Long-term carcinogenicity studies of this compound have not been reported.

Reproductive and Developmental Toxicity

Information regarding the effects of this compound on fertility, embryonic development, and teratogenicity is not currently available.

Table 2: Summary of Toxicological Data for this compound

| Test | Result | Reference |

| Acute Oral LD50 (Rat) | Data not available | |

| Acute Oral LD50 (Mouse) | Data not available | |

| Ames Test | Data not available | |

| Micronucleus Test | Data not available | |

| Carcinogenicity | Data not available | |

| Reproductive Toxicity | Data not available |

Key Experimental Protocols

In Vivo Assessment of Anxiolytic-like Activity in Stressed Mice

The anxiolytic-like effects of this compound have been investigated in a study by Briones-Aranda et al. (2005). While the full text of this study is not widely available, the abstract and related references suggest a methodology involving the following steps:

Experimental Workflow for Anxiolytic Activity Assessment

Caption: Workflow for assessing anxiolytic-like activity.

Methodology:

-

Animals: Male Swiss Webster mice are typically used.

-

Housing and Acclimatization: Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum. They are allowed to acclimatize to the laboratory conditions for a specified period before the experiment.

-

Stress Induction: A standardized stressor, such as forced swimming, is applied to the animals. This typically involves placing the mice in a container of water from which they cannot escape for a set duration.

-

Drug Administration: Following the stress induction, animals are administered this compound or a vehicle control intraperitoneally or orally at various doses.

-

Behavioral Testing: The anxiolytic-like effects are assessed using a validated behavioral paradigm, such as the elevated plus-maze. This apparatus consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

-

Data Analysis: The behavioral parameters are recorded and analyzed using appropriate statistical methods to determine the significance of the drug's effects compared to the control group.

Signaling Pathways

As a 5-HT1A receptor antagonist, this compound is expected to modulate intracellular signaling pathways that are downstream of this G-protein coupled receptor. The canonical signaling pathway for the 5-HT1A receptor involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

Postsynaptic 5-HT1A Receptor Antagonist Signaling Pathway

References

Methodological & Application

Application Notes and Protocols for MM 77 Dihydrochloride in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM 77 dihydrochloride is a potent and selective postsynaptic antagonist of the serotonin 1A (5-HT1A) receptor.[1] Preclinical studies in murine models have demonstrated its potential anxiolytic-like activity. These application notes provide a comprehensive overview of the experimental protocols for evaluating the effects of this compound in mice, with a focus on anxiety-related behavioral paradigms. The provided methodologies are based on established practices in rodent behavioral testing and available information on the use of this compound.

Data Presentation

Table 1: Summary of In Vivo Experimental Parameters for this compound in Mice

| Parameter | Details | Reference |

| Compound | This compound | [1] |

| Mechanism of Action | Postsynaptic 5-HT1A receptor antagonist | [1] |

| Animal Model | Male mice | [1] |

| Behavioral Test | Forced Swimming Test | [1] |

| Reported Activity | Blockade of 8-OH-DPAT-induced effects on stress-induced anxiolytic-like behavior | [1] |

| Administration Route | Intraperitoneal (i.p.) injection is a common route for systemic administration in mice. | [2][3][4] |

| Dosage Range | To be determined by dose-response studies. Published literature on specific anxiolytic doses of MM 77 is limited. A typical starting point for novel compounds in mice is in the range of 1-10 mg/kg. | |